

# Physical and chemical properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride

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## Compound of Interest

**Compound Name:** (1S)-1-(4-Fluorophenyl)propylamine hydrochloride

**Cat. No.:** B591951

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## An In-depth Technical Guide on (1S)-1-(4-Fluorophenyl)propylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride**. The information is intended to support research, development, and evaluation of this chiral amine.

## Chemical Identity and Physical Properties

**(1S)-1-(4-Fluorophenyl)propylamine hydrochloride** is a chiral amine salt. The (1S) designation refers to the specific stereochemical configuration at the chiral center.

Table 1: Physical and Chemical Properties of **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride**

Property	Value	Source(s)
CAS Number	1145786-74-8	[1][2][3][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClFN	[1][3][4][5]
Molecular Weight	189.66 g/mol	[1][2][4]
Physical Form	Solid	[6]
Melting Point	Not explicitly found in the searched literature.	
Boiling Point	Not explicitly found in the searched literature.	
Solubility	While specific data for the title compound is unavailable, the hydrochloride salt form generally enhances water solubility compared to the free base. For a related compound, 1-(4-Fluorophenyl)cyclopropanamine hydrochloride, the solubility in PBS (pH 7.4) is approximately 15 mg/mL at 25°C.[7]	
pKa	The precise pKa value is not available in the searched literature. However, the pKa of the parent compound, 2-phenylethylamine, is 9.83.[8][9] The pKa of propylamine is 10.71.[10] It is expected that the pKa of (1S)-1-(4-Fluorophenyl)propylamine would be in a similar range, influenced by the electronic	

effects of the fluorine  
substituent on the phenyl ring.

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## Spectroscopic Data

Detailed experimental spectra for **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride** are not readily available in the public domain. The following sections describe the expected spectral characteristics based on the analysis of similar compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton will be a multiplet due to coupling with the adjacent methylene protons. The methylene and methyl protons will appear in the aliphatic region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant. The carbons of the propyl group will appear in the upfield region.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present. Key expected peaks include:

- N-H stretching: A broad band in the region of 2400-3200  $\text{cm}^{-1}$  is characteristic of the ammonium salt.
- C-H stretching (aromatic and aliphatic): Peaks will be observed around 3000-3100  $\text{cm}^{-1}$  and 2850-2960  $\text{cm}^{-1}$ , respectively.
- C=C stretching (aromatic): Bands in the 1450-1600  $\text{cm}^{-1}$  region.
- C-F stretching: A strong absorption band is expected in the 1000-1400  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

The mass spectrum of the free base, (1S)-1-(4-Fluorophenyl)propylamine, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom, leading to characteristic fragment ions.

## Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not available. However, standard methodologies for similar compounds can be applied.

## Melting Point Determination

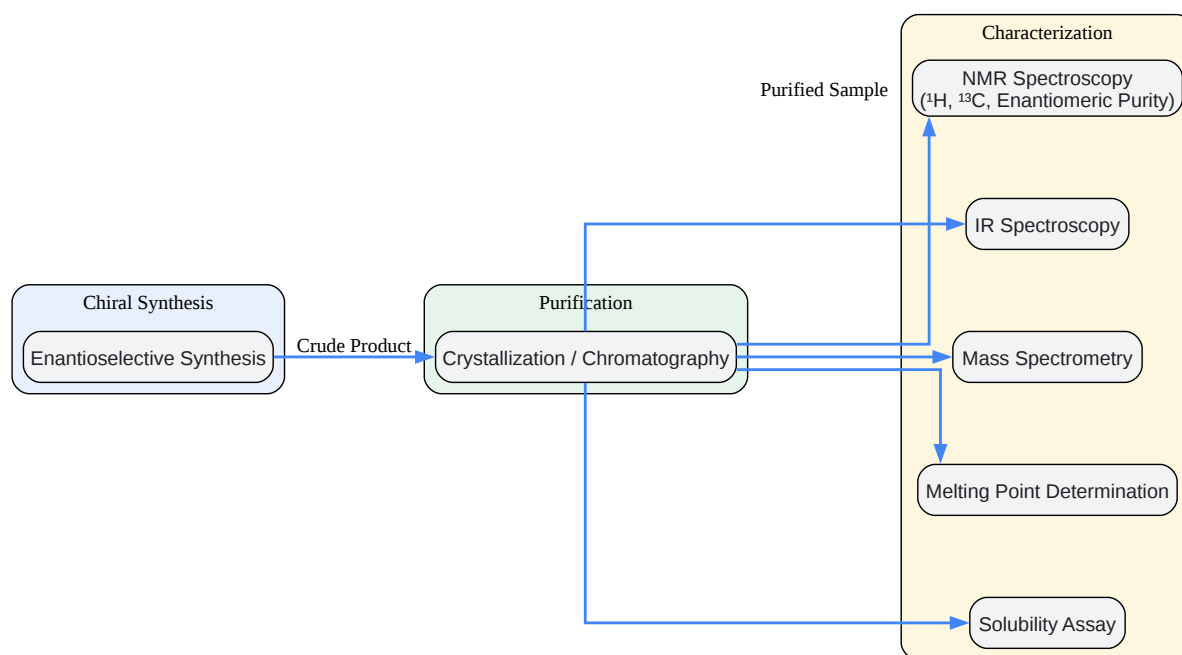
A standard capillary melting point apparatus can be used. A small amount of the solid sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

## Solubility Determination

The aqueous solubility can be determined by adding increasing amounts of the compound to a fixed volume of water at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC. The hydrochloride salt form is expected to be more water-soluble than the free base.

## NMR Spectroscopic Analysis for Enantiomeric Purity

The enantiomeric purity of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine **hydrochloride** can be determined using NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent. This creates diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.



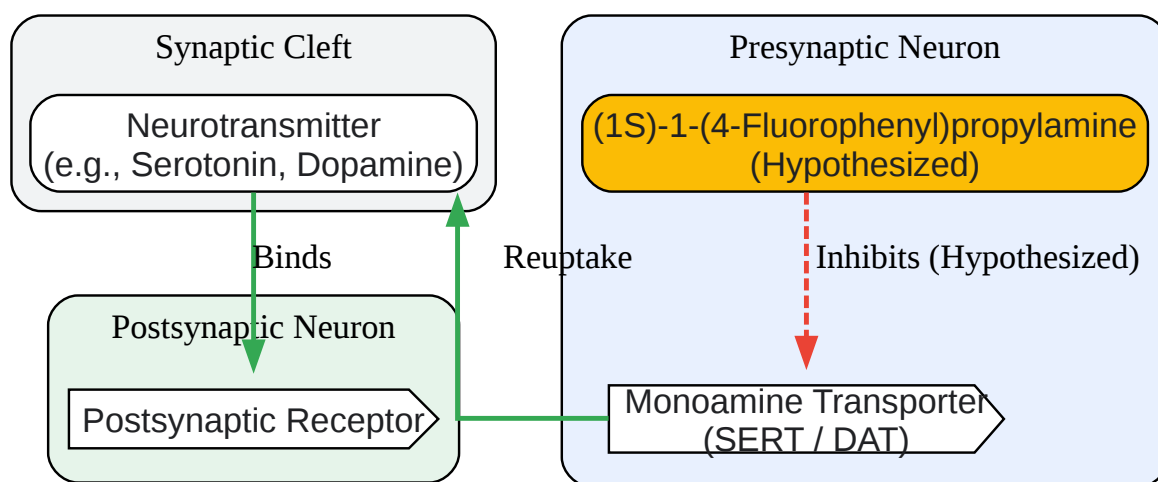
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Figure 1: A generalized experimental workflow for the synthesis and characterization of chiral amines.

## Potential Biological Activity and Signaling Pathways

While specific biological data for **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride** is limited in the public domain, the structural similarity to known neuroactive compounds suggests potential interactions with monoamine transporters.

Many fluorinated amine compounds are known to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT).[11][12][13][14][15][16][17] For instance, some analogs of citalopram, a selective serotonin reuptake inhibitor (SSRI), feature a fluorophenyl group and exhibit high affinity for SERT.[11][12] It is plausible that **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride** could act as an inhibitor of these transporters, thereby modulating serotonergic or dopaminergic neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.



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Figure 2: Hypothesized mechanism of action involving the inhibition of monoamine transporters.

## Synthesis

The enantioselective synthesis of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine can be achieved through various methods, including enzymatic routes. For example, engineered amine dehydrogenases can catalyze the synthesis of chiral amines from a ketone precursor through reductive amination.[18]

## Safety Information

A specific Safety Data Sheet (SDS) for **(1S)-1-(4-Fluorophenyl)propylamine hydrochloride** was not found. However, SDS for similar amine hydrochlorides indicate that this class of compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Researchers should consult relevant safety data sheets and perform their own risk assessments before handling this chemical. The biological activities mentioned are based on structural analogies and require experimental verification.

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